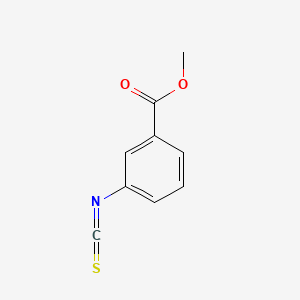

3-Methoxycarbonylphenyl isothiocyanate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methoxycarbonylphenyl isothiocyanate can be synthesized through several methods:

From Primary Amines: One common method involves the reaction of primary amines with thiophosgene or its derivatives. This method is widely used due to the easy access to primary amines and the high yield of the product.

From Isocyanides: Another method involves the sulfurization of isocyanides with elemental sulfur in the presence of amine catalysts. This method is more sustainable and environmentally friendly compared to traditional methods.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of thiophosgene or carbon disulfide as thionyl transfer agents . These reagents are highly toxic, and their use requires strict safety measures.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methoxycarbonylphenyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.

Addition Reactions: It can undergo addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.

Common Reagents and Conditions:

Thiophosgene or Carbon Disulfide: Used in the synthesis of isothiocyanates from primary amines.

Elemental Sulfur and Amine Catalysts: Used in the sulfurization of isocyanides.

Major Products:

Thioureas: Formed from the reaction with amines.

Various Heterocyclic Compounds: Formed from addition reactions with compounds containing active hydrogen atoms.

Wissenschaftliche Forschungsanwendungen

3-Methoxycarbonylphenyl isothiocyanate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Methoxycarbonylphenyl isothiocyanate involves its interaction with nucleophiles, such as amines and alcohols . The compound reacts with these nucleophiles to form thioureas and other addition products. The molecular targets and pathways involved in these reactions include the formation of C–N and C–S bonds .

Vergleich Mit ähnlichen Verbindungen

- Phenyl isothiocyanate

- Benzyl isothiocyanate

- Allyl isothiocyanate

- Phenethyl isothiocyanate

Comparison: 3-Methoxycarbonylphenyl isothiocyanate is unique due to its methoxycarbonyl group, which imparts different chemical properties compared to other isothiocyanates . This group can influence the reactivity and stability of the compound, making it suitable for specific applications in medicinal chemistry and material sciences.

Biologische Aktivität

3-Methoxycarbonylphenyl isothiocyanate (CAS No. 3125-66-4) is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer research and potential therapeutic applications. This article reviews the biochemical properties, mechanisms of action, and relevant case studies associated with this compound.

This compound belongs to a class of compounds known as isothiocyanates, which are characterized by the presence of the isothiocyanate functional group (-N=C=S). These compounds are known for their ability to interact with various cellular targets, influencing biological pathways.

Chemical Structure and Reactivity

- Molecular Formula : C10H9NOS2

- Molecular Weight : 215.31 g/mol

The methoxycarbonyl group enhances the compound's solubility and reactivity compared to simpler isothiocyanates, potentially leading to varied biological responses.

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : Research indicates that isothiocyanates can induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins .

- Inhibition of Tumor Growth : The compound has shown potential in inhibiting tumor growth by interfering with cell cycle progression and promoting cell cycle arrest at specific phases (S and G2/M) in various cancer cell lines .

- Modulation of Metabolic Pathways : It interacts with enzymes involved in metabolic pathways, which can lead to alterations in metabolite levels and overall cellular metabolism.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been shown to inhibit proliferation in human leukemia cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

In Vivo Studies

Animal model studies have provided insights into the compound's efficacy and safety profile. In one study involving Swiss nude mice implanted with human colon carcinoma cells, treatment with this compound resulted in a marked reduction in tumor size compared to control groups .

Case Studies

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxicity of this compound on various cancer cell lines.

- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.

- Results : Significant dose-dependent inhibition was observed, with apoptosis confirmed through flow cytometry analysis.

- Animal Model Study :

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

methyl 3-isothiocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-12-9(11)7-3-2-4-8(5-7)10-6-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXFZEJJHPUMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185176 | |

| Record name | 3-Methoxycarbonylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3125-66-4 | |

| Record name | Benzoic acid, 3-isothiocyanato-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3125-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxycarbonylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxycarbonylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3125-66-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.